

Quantitative Analysis of Pyrimethanil Using Isotope Dilution: Application Notes and Protocols

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Compound of Interest

Compound Name: *Pyrimethanil-d5*

Cat. No.: *B15558325*

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This document provides detailed application notes and protocols for the quantitative analysis of the fungicide pyrimethanil in various matrices using the highly accurate and precise method of isotope dilution mass spectrometry.

Introduction

Pyrimethanil is an anilinopyrimidine fungicide widely used to control a range of plant pathogenic fungi on fruits, vegetables, and other crops. Its widespread use necessitates sensitive and reliable analytical methods for residue monitoring to ensure food safety and compliance with regulatory limits. Isotope dilution analysis, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), is a powerful technique that provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This is achieved by introducing a stable isotope-labeled internal standard of the analyte, such as **Pyrimethanil-D5**, into the sample at the beginning of the analytical workflow.

Principle of Isotope Dilution

Isotope dilution mass spectrometry is a method of quantitative analysis where a known amount of an isotopically labeled analog of the analyte (the internal standard) is added to the sample.

[1][2] The unlabeled (native) analyte and the labeled internal standard are assumed to behave identically during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to the labeled internal standard, the concentration of the native analyte in the sample can be accurately determined, as this ratio is unaffected by variations in recovery or matrix-induced signal suppression or enhancement.

Experimental Protocols

This section details the methodologies for the quantitative analysis of pyrimethanil using isotope dilution in various matrices.

Materials and Reagents

- Standards: Pyrimethanil (analytical grade), **Pyrimethanil-D5** (isotopic purity >98%)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid, Ethyl acetate
- Salts and Sorbents: Magnesium sulfate (anhydrous), Sodium chloride, N-propyl ethylenediamine (PSA), C18 powder
- Extraction Thimbles (for Soxhlet extraction)
- Centrifuge Tubes (50 mL)
- Syringe Filters (0.22 µm)

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of pyrimethanil and **pyrimethanil-D5** into separate 10 mL volumetric flasks. Dissolve in acetonitrile and bring to volume. Store at -20°C.
- Working Standard Solutions: Prepare a series of mixed working standard solutions containing both pyrimethanil and **pyrimethanil-D5** at various concentrations by serially diluting the primary stock solutions with an appropriate solvent (e.g., acetonitrile or mobile phase). A typical calibration range for pyrimethanil is 0.5 µg/kg to 50 µg/kg.[3]

- Internal Standard Spiking Solution: Prepare a working solution of **pyrimethanil-D5** at a concentration that will result in a final concentration in the sample extract similar to the expected concentration of pyrimethanil.

Sample Preparation

The choice of sample preparation method depends on the matrix. Two common methods are presented below: QuEChERS for fruits and vegetables and Soxhlet extraction for soil.

- Homogenization: Homogenize a representative portion of the fruit or vegetable sample.^[4]
- Extraction:
 - Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add the internal standard spiking solution (**Pyrimethanil-D5**).
 - Add 10-15 mL of acetonitrile.
 - Add the QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥ 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Take an aliquot of the acetonitrile supernatant.
 - Transfer it to a dSPE tube containing PSA and C18 sorbents.^[3]
 - Vortex for 30 seconds.
 - Centrifuge at high speed for 5 minutes.
- Final Extract:
 - Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

- Sample Preparation: Weigh approximately 20 g of soil into an extraction thimble.
- Spiking: Add the internal standard spiking solution (**Pyrimethanil-D5**) directly onto the soil in the thimble.
- Extraction: Place the thimble in a Soxhlet extractor with a boiling flask containing 250 mL of 90:10 acetonitrile:water. Extract for 6 hours.[5]
- Concentration: After cooling, evaporate the extract to near dryness using a rotary evaporator. [6]
- Reconstitution: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or mobile phase) for analysis.[5]

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for the analysis of pyrimethanil.

- LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex XB-C18, 2.1 mm x 100 mm, 2.6 μ m) is commonly used.[6]
- Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a modifier such as formic acid (e.g., 0.1%) and/or ammonium formate (e.g., 10 mM), is typical. [6]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[6]

Table 1: Example LC-MS/MS Parameters

Parameter	Value
LC Column	C18 Reversed-Phase
Mobile Phase A	Water with 0.1% Formic Acid & 10 mM Ammonium Formate[6]
Mobile Phase B	Methanol with 0.1% Formic Acid & 10 mM Ammonium Formate[6]
Gradient	Optimized for separation of pyrimethanil from matrix interferences
Flow Rate	0.3 - 0.5 mL/min
Injection Volume	5 - 10 µL[6]
Ionization Mode	Positive Electrospray Ionization (ESI+)[6]
MRM Transitions	See Table 2

Table 2: MRM Transitions for Pyrimethanil and **Pyrimethanil-D5**

Compound	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier
Pyrimethanil	200.1	183.1	107.1
Pyrimethanil-D5	205.1	188.1	112.1

Note: The specific MRM transitions should be optimized on the instrument being used.

Data Analysis and Quantitative Data Summary

The concentration of pyrimethanil in the sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve constructed from the same ratios of the working standard solutions.

Table 3: Summary of Quantitative Performance Data

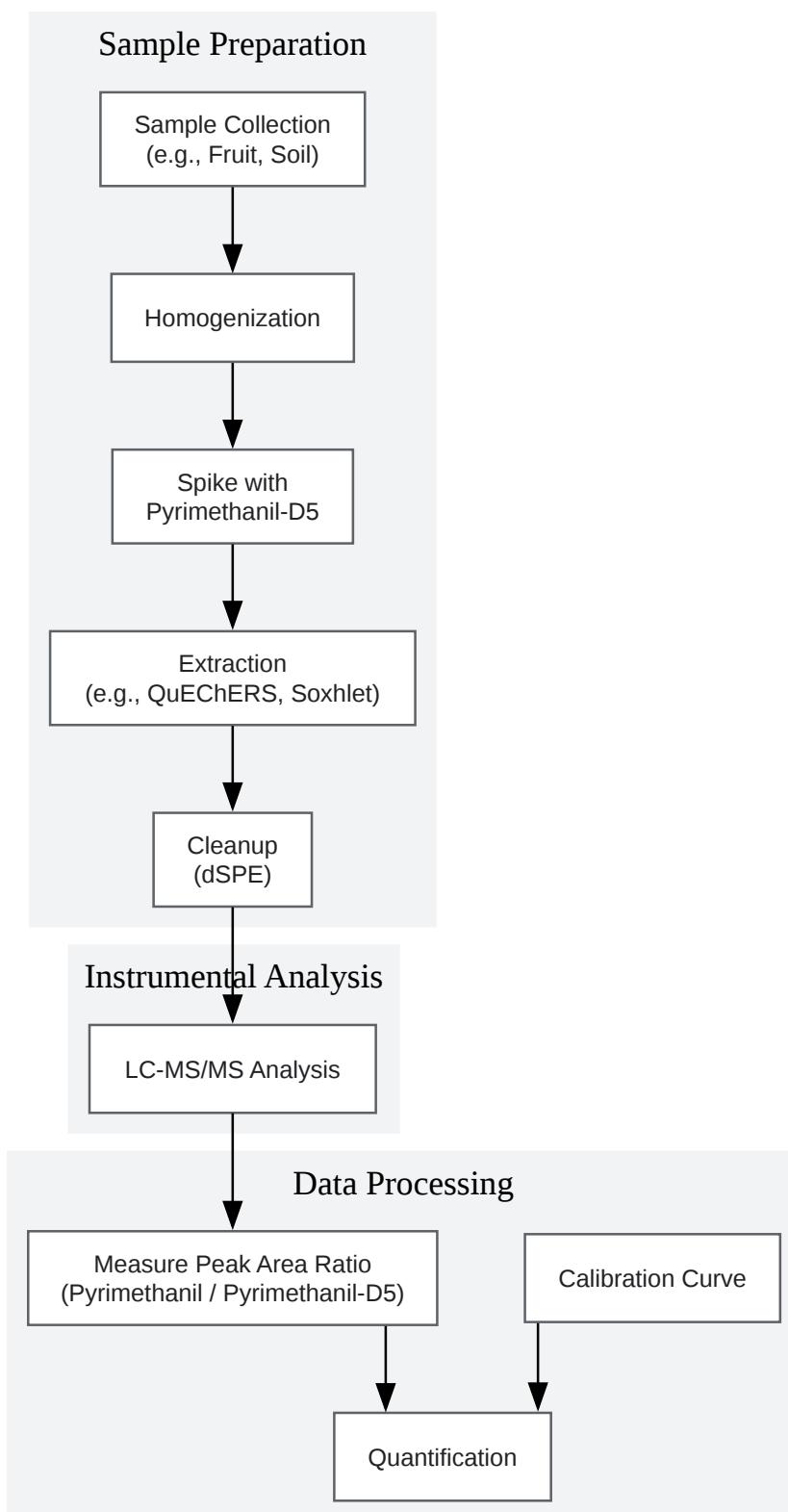
Matrix	Method	LOD	LOQ	Recovery (%)	RSD (%)	Linearity (r^2)	Reference
Red Wine	UPLC-HRMS	0.5 µg/kg	1.0 µg/kg	85.4 - 117.9	0.5 - 6.1	>0.999	[3]
Fruits & Vegetables	UPLC-MS/MS (QuEChERS)	<0.4 µg/kg	≤1.5 µg/kg	81.5 - 107.3	1.5 - 13.9	>0.999	[7]
Soil	HPLC/MS/MS	1.50 ppb	5 ng/g	-	-	-	[6]
Water	HPLC/MS/MS	0.250 ppb	0.5 ng/g	70-120	≤20	-	[6]
Human Urine	LC-MS/MS	0.1 ng/mL	0.4 ng/mL	-	6-12	-	[8]

LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.

Recovery and RSD values are typically determined by analyzing spiked blank matrix samples at different concentration levels.

Visualizations

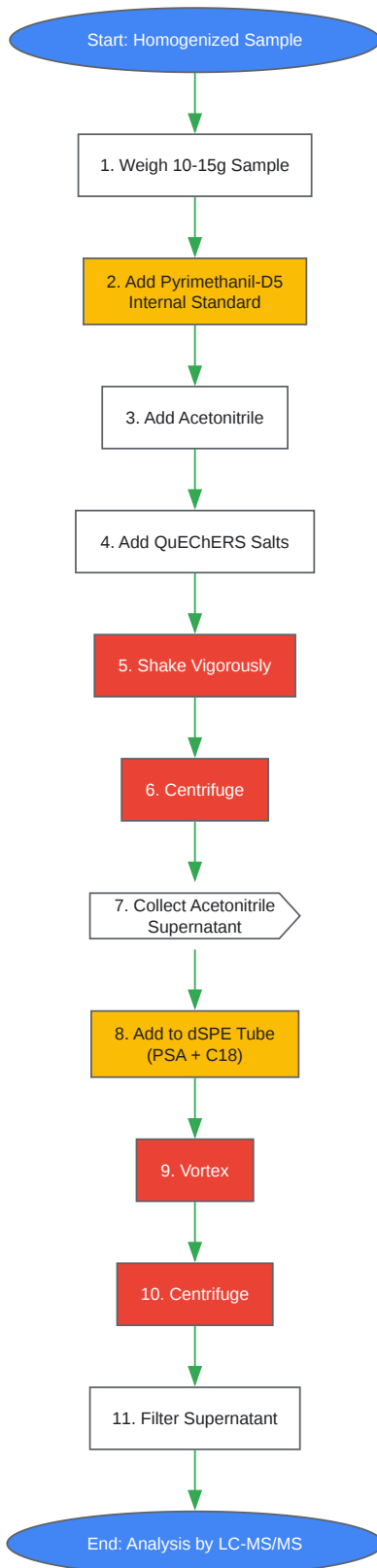
Isotope Dilution Workflow



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Caption: General workflow for quantitative analysis of pyrimethanil using isotope dilution.

QuEChERS Protocol Logic



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Caption: Step-by-step logical flow of the QuEChERS protocol for sample preparation.

Conclusion

The use of isotope dilution mass spectrometry provides a robust and reliable method for the quantitative analysis of pyrimethanil in a variety of complex matrices. The protocols outlined in this document, combined with the performance data presented, demonstrate the suitability of this technique for routine monitoring, research, and regulatory compliance. The inherent ability of isotope dilution to correct for matrix effects and procedural losses makes it the gold standard for accurate quantification of pesticide residues.

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